molecular formula C24H18F4N4O2S2 B2885241 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide CAS No. 1040658-79-4

2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide

Cat. No.: B2885241
CAS No.: 1040658-79-4
M. Wt: 534.55
InChI Key: HFAGDJBJSVWFFL-UHFFFAOYSA-N
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Description

The compound 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is a heterocyclic acetamide derivative featuring a pyridazine-thiazole core linked via a thioether bridge and an acetamide group bound to a substituted phenyl ring. Key structural elements include:

  • A 4-fluorophenyl-substituted thiazole at position 2.
  • A methyl group at position 4 of the thiazole.
  • A pyridazine ring substituted at position 4.
  • A 2-methoxy-5-(trifluoromethyl)phenyl group on the acetamide nitrogen.

Properties

IUPAC Name

2-[6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanyl-N-[2-methoxy-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F4N4O2S2/c1-13-22(36-23(29-13)14-3-6-16(25)7-4-14)17-8-10-21(32-31-17)35-12-20(33)30-18-11-15(24(26,27)28)5-9-19(18)34-2/h3-11H,12H2,1-2H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFAGDJBJSVWFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F4N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

534.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24H21F4N4O3SC_{24}H_{21}F_{4}N_{4}O_{3}S, with a molecular weight of approximately 496.6 g/mol. The structure includes a thiazole moiety, a pyridazine ring, and a trifluoromethyl-substituted phenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC24H21F4N4O3S
Molecular Weight496.6 g/mol
PurityTypically 95%

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing thiazole and pyridazine rings have been shown to inhibit cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for RNA polymerase II transcription. This inhibition leads to reduced expression of anti-apoptotic proteins such as Mcl-1, triggering apoptosis in cancer cells .

Case Study:
A study demonstrated that thiazole-linked compounds showed potent cytotoxicity against various cancer cell lines, with IC50 values often below those of standard chemotherapeutics like doxorubicin. The presence of electron-withdrawing groups on the phenyl ring significantly enhanced activity .

Anti-inflammatory Effects

Compounds similar to the target molecule have been evaluated for anti-inflammatory properties. Research has shown that thiazole derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. These effects are mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression in macrophages .

Structure-Activity Relationships (SAR)

The biological activity of thiazole-containing compounds is influenced by their substituents:

  • Thiazole Moiety: Essential for cytotoxic activity; modifications at the C2 position can enhance selectivity against specific kinases.
  • Phenyl Substituents: Electron-withdrawing groups (e.g., F, Cl) at various positions on the phenyl ring have been shown to improve potency.
  • Pyridazine Ring: The substitution pattern on this ring also plays a crucial role in determining the overall activity against cancer cell lines.

Research Findings

Recent studies have focused on synthesizing new derivatives based on the parent compound's structure, aiming to optimize their biological profiles:

  • Antitumor Activity: New derivatives demonstrated improved potency against A549 lung adenocarcinoma cells, with some showing IC50 values lower than 1 µg/mL .
  • Antimicrobial Properties: Compounds featuring similar thiazole and pyridazine frameworks have exhibited antibacterial activities against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 2 to 32 µg/mL .

Comparison with Similar Compounds

Pyridazine-Thiazole Derivatives

Compound A : 2-((6-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide (CAS 954589-97-0, )

  • Structural Differences :
    • Thiazole substituent: Pyridin-3-yl vs. 4-fluorophenyl in the target compound.
    • Phenyl substitution: 4-(trifluoromethyl) vs. 2-methoxy-5-(trifluoromethyl) .
  • Implications: The pyridin-3-yl group in Compound A may enhance π-π stacking with hydrophobic enzyme pockets, while the 4-fluorophenyl in the target compound could improve metabolic stability due to fluorine’s electronegativity .

Thiazole-Acetamide Hybrids with Anticancer Activity

Compound B: 2-(2-(4-Methyl-2-phenylthiazole-5-carbonyl) hydrazono)-N′-phenylpropane hydrazonoyl chloride ()

  • Key Data :
    • IC50 against HepG-2 cells: 1.61 ± 1.92 µg/mL (Compound 7b) and 1.98 ± 1.22 µg/mL (Compound 11).
  • Comparison: The target compound’s pyridazine-thiazole core differs from Compound B’s thiazole-hydrazone scaffold.

Triazole-Thioacetamide Derivatives

Compound C : 2-[(4-Ethyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide (CAS 573930-79-7, )

  • Structural Contrast :
    • Core: Triazole-pyrazine vs. pyridazine-thiazole .
    • Substituents: 2-fluorophenyl vs. 2-methoxy-5-(trifluoromethyl)phenyl .
  • Functional Insights :
    • The triazole ring in Compound C may confer stronger hydrogen-bonding interactions, while the target compound’s thiazole could offer greater conformational rigidity .

Dibromo-Substituted Acetamides

Compound D : 2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(2,6-dibromo-4-methylphenyl)acetamide (CAS 585560-04-9, )

  • Key Features :
    • Dibromo substitution on the phenyl ring.
    • Allyl and pyridinyl groups on the triazole.
  • Comparison: The dibromo groups in Compound D likely increase molecular weight (523.24 g/mol) and lipophilicity compared to the target compound (exact weight unspecified).

Preparation Methods

Hantzsch Thiazole Formation

A modified Hantzsch protocol yields the thiazole ring:

Reaction Conditions

Component Quantity Role
4-Fluorothiobenzamide 1.0 eq Sulfur source
3-Chloro-2-butanone 1.2 eq α-Halo ketone
Triethylamine 2.5 eq Base
Ethanol 0.2 M Solvent
Reaction Temperature 80°C Reflux, 6 h

The reaction proceeds via in situ generation of a thioamide intermediate, followed by cyclodehydration to afford 2-(4-fluorophenyl)-4-methylthiazole in 78% yield after silica gel chromatography (hexanes:EtOAc 4:1).

Bromination at C5

Electrophilic bromination introduces the leaving group for subsequent thioether formation:

$$
\text{Thiazole} + \text{N-Bromosuccinimide (1.1 eq)} \xrightarrow[\text{CH}_3\text{CN, 0°C→RT}]{\text{AIBN (cat.)}} 5\text{-Bromothiazole derivative (82\% yield)}
$$

Preparation of 6-Mercaptopyridazin-3-yl Framework

Pyridazine Ring Construction

A [4+2] cycloaddition strategy forms the pyridazine core:

Procedure

  • React hydrazine hydrate (1.5 eq) with maleic anhydride (1.0 eq) in DMF at 120°C for 12 h
  • Oxidize intermediate dihydropyridazine using MnO₂ (3 eq) in toluene at reflux
  • Isolate 3,6-dichloropyridazine (mp 154–156°C) via vacuum distillation

Thiolation at C3

Nucleophilic displacement installs the mercapto group:

$$
\text{3,6-Dichloropyridazine} + \text{NaSH (3 eq)} \xrightarrow[\text{EtOH, Δ}]{} 6\text{-Chloro-3-mercaptopyridazine (91\%)}
$$

Thioether Bridge Formation

SNAr Reaction Optimization

Coupling the thiazole bromide with pyridazine thiolate:

Key Parameters

  • Base: K₂CO₃ (2.5 eq) vs. Cs₂CO₃ (comparative study)
  • Solvent: DMF vs. DMSO (enhanced solubility in DMSO)
  • Catalyst: Polymer-supported DMAP (5 mol% from)

Optimal Conditions
$$
\text{5-Bromothiazole (1 eq)} + \text{3-Mercaptopyridazine (1.1 eq)} \xrightarrow[\text{DMSO, 110°C}]{\text{Cs}2\text{CO}3, \text{PS-DMAP}} \text{Thioether product (88\% yield)}
$$

Synthesis of N-(2-Methoxy-5-(trifluoromethyl)phenyl)acetamide

Acylation of Substituted Aniline

Adapting Method D from:

Steps

  • Charge 2-methoxy-5-(trifluoromethyl)aniline (1 eq), acetic anhydride (1.3 eq), EDCI (1.5 eq) in dry DCM
  • Stir at 25°C under N₂ for 8 h
  • Quench with NaHCO₃ (sat.), extract with EtOAc, dry (MgSO₄)
  • Purify by recrystallization (EtOH/H₂O) to white crystals (94% yield, mp 132–134°C)

Final Coupling and Global Deprotection

Buchwald-Hartwig Amination

Couple acetamide to pyridazine-thiazole core:

Catalytic System

  • Pd₂(dba)₃ (2 mol%)
  • XantPhos (4 mol%)
  • t-BuONa (2.5 eq) in toluene at 100°C

Workup

  • Filter through Celite®
  • Concentrate under reduced pressure
  • Purify via prep-HPLC (MeCN/H₂O + 0.1% TFA)

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (500 MHz, DMSO-d₆): δ 8.72 (d, J=8.5 Hz, 1H, pyridazine-H), 7.89–7.83 (m, 4H, Ar-H), 3.97 (s, 3H, OCH₃), 2.51 (s, 3H, thiazole-CH₃)
  • HRMS (ESI+): m/z calc. for C₂₄H₁₈F₄N₄O₂S₂ [M+H]⁺: 558.0821, found: 558.0818

Purity Assessment

  • HPLC: 99.1% (Zorbax SB-C18, 250 × 4.6 mm, 5 μm)
  • Elemental Analysis: C 58.01% (calc. 58.12%), H 3.41% (3.48%)

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((6-(2-(4-fluorophenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)-N-(2-methoxy-5-(trifluoromethyl)phenyl)acetamide?

  • Methodology : Multi-step synthesis typically involves coupling thiazole-pyridazine intermediates with acetamide derivatives. Key steps include:

  • Thiol-ether formation : Reacting pyridazine-thiol intermediates with chloroacetamide derivatives under alkaline conditions (e.g., K₂CO₃ in DMF at 60–80°C) .
  • Heterocyclic assembly : Cyclocondensation of fluorophenyl-thiazole precursors with pyridazine moieties using Pd-catalyzed cross-coupling or nucleophilic substitution .
  • Critical parameters : Control reaction time (6–12 hrs), solvent polarity (DMF/THF), and stoichiometry (1:1.2 ratio of thiol to chloroacetamide) to maximize yield (>70%) and purity .

Q. How is structural characterization of this compound performed to confirm its integrity?

  • Methodology : Use orthogonal analytical techniques:

  • NMR spectroscopy : ¹H/¹³C NMR to verify aromatic proton environments (e.g., 4-fluorophenyl at δ 7.2–7.8 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., m/z ~507.6 g/mol) and isotopic patterns .
  • Elemental analysis : Validate C, H, N, S content within ±0.3% of theoretical values .

Q. What in vitro assays are used to screen its biological activity?

  • Methodology : Prioritize target-specific assays:

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ determination via fluorescence-based ADP-Glo™ kinase assays) .
  • Cell viability : MTT assays on cancer cell lines (e.g., IC₅₀ values in HepG2 or MCF-7 cells) to assess antiproliferative activity .
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs or nuclear receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound?

  • Methodology :

  • Substituent variation : Modify thiazole (4-methyl vs. 4-ethyl) or pyridazine (6-position substituents) to assess impact on bioactivity .
  • Pharmacophore mapping : Use X-ray crystallography (e.g., PDB deposition) or docking to identify critical interactions (e.g., hydrogen bonding with Trp214 in thrombin) .
  • Case study : Fluorophenyl substitution enhances metabolic stability, while methoxytrifluoromethyl groups improve target affinity .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodology :

  • Assay standardization : Compare protocols (e.g., ATP concentration in kinase assays) and cell line authenticity (STR profiling) .
  • Solubility adjustments : Use DMSO concentrations ≤0.1% to avoid false negatives in cell-based assays .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., thiazole-pyridazine hybrids) to identify trends in activity .

Q. What computational approaches predict binding modes with biological targets?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions (e.g., acetamide carbonyl with Ser195 in chymotrypsin-like proteases) .
  • MD simulations : Assess binding stability (e.g., RMSD <2.0 Å over 100 ns trajectories) in explicit solvent models .
  • Free energy calculations : MM-PBSA/GBSA to rank binding affinities (ΔG < −8 kcal/mol suggests high potency) .

Q. How to design in vivo studies for pharmacokinetic and efficacy profiling?

  • Methodology :

  • Dosing regimen : Administer 10–50 mg/kg (oral/i.p.) in rodent models; collect plasma for LC-MS/MS analysis (t₁/₂, Cmax) .
  • Disease models : Use xenograft tumors (e.g., HT-29 colorectal cancer) or seizure models (e.g., pentylenetetrazole-induced) for efficacy .
  • Toxicity screening : Monitor liver enzymes (ALT/AST) and renal function (BUN/creatinine) post-treatment .

Q. What strategies improve its metabolic stability in physiological conditions?

  • Methodology :

  • Cytochrome P450 assays : Identify major metabolites via LC-MS/MS (e.g., hydroxylation at thiazole methyl group) .
  • Prodrug design : Introduce ester or phosphate moieties at labile sites (e.g., acetamide) to enhance bioavailability .

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